C(Yigsr)3-NH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

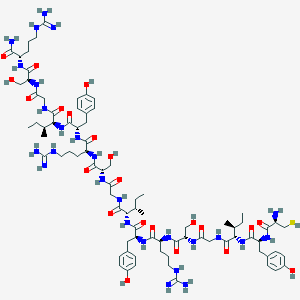

C(Yigsr)3-NH2, also known as cyclo(YIGSR) peptide, is a cyclic peptide that consists of four amino acids: tyrosine (Y), isoleucine (I), glycine (G), serine (S), and arginine (R). This peptide has been extensively studied in the field of tissue engineering and regenerative medicine due to its ability to promote cell adhesion, proliferation, and differentiation.

Wirkmechanismus

The mechanism of action of C(Yigsr)3-NH2 is not fully understood, but it is believed to involve the interaction of the peptide with integrins on the cell surface. Integrins are transmembrane receptors that mediate cell adhesion and signaling. C(Yigsr)3-NH2 has been shown to bind to integrin αvβ3 and α5β1, which are involved in cell adhesion and migration. This binding activates intracellular signaling pathways, leading to the promotion of cell proliferation and differentiation.

Biochemische Und Physiologische Effekte

C(Yigsr)3-NH2 has been shown to have various biochemical and physiological effects on cells. It promotes cell adhesion, migration, and proliferation, which are critical steps in tissue regeneration. C(Yigsr)3-NH2 also stimulates the production of extracellular matrix (ECM) proteins, such as collagen and fibronectin, which are essential for tissue repair. In addition, C(Yigsr)3-NH2 has been shown to have anti-inflammatory effects, which may contribute to its potential in wound healing and tissue regeneration.

Vorteile Und Einschränkungen Für Laborexperimente

C(Yigsr)3-NH2 has several advantages for lab experiments. It is a small peptide that can be easily synthesized and modified. It has been extensively studied, and its mechanism of action is well understood. C(Yigsr)3-NH2 has also been shown to be biocompatible and non-toxic, making it suitable for use in tissue engineering and regenerative medicine. However, there are also limitations to the use of C(Yigsr)3-NH2 in lab experiments. It is a relatively expensive peptide, and its synthesis and purification can be challenging. In addition, the effects of C(Yigsr)3-NH2 on different cell types and tissues may vary, and further studies are needed to fully understand its potential in different applications.

Zukünftige Richtungen

There are several future directions for the study of C(Yigsr)3-NH2. One area of research is the development of novel delivery systems for C(Yigsr)3-NH2, such as nanoparticles or hydrogels, which may enhance its efficacy in tissue regeneration. Another direction is the investigation of the effects of C(Yigsr)3-NH2 on different cell types and tissues, as well as its potential in combination with other growth factors and biomaterials. Finally, further studies are needed to fully understand the mechanism of action of C(Yigsr)3-NH2 and its potential in cancer therapy.

Synthesemethoden

C(Yigsr)3-NH2 can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (LPPS). SPPS is a widely used method for peptide synthesis, which involves the stepwise addition of amino acids to a solid support. LPPS, on the other hand, involves the synthesis of peptides in solution, followed by purification using chromatography techniques. Both methods have been used to synthesize C(Yigsr)3-NH2, and the purity and yield of the peptide depend on the synthesis method and the quality of the starting materials.

Wissenschaftliche Forschungsanwendungen

C(Yigsr)3-NH2 has been extensively studied in the field of tissue engineering and regenerative medicine. It has been shown to promote cell adhesion, proliferation, and differentiation, which are critical steps in tissue regeneration. C(Yigsr)3-NH2 has been used in various applications, including wound healing, bone regeneration, and nerve regeneration. In addition, C(Yigsr)3-NH2 has been investigated for its potential in cancer therapy, as it has been shown to inhibit tumor growth and metastasis.

Eigenschaften

CAS-Nummer |

145194-33-8 |

|---|---|

Produktname |

C(Yigsr)3-NH2 |

Molekularformel |

C81H128N26O22S |

Molekulargewicht |

1850.1 g/mol |

IUPAC-Name |

(2S,3S)-N-[2-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide |

InChI |

InChI=1S/C81H128N26O22S/c1-7-41(4)63(105-70(121)54(102-67(118)50(82)40-130)31-44-16-22-47(111)23-17-44)76(127)94-35-61(115)97-58(38-109)74(125)100-52(14-11-29-91-80(86)87)69(120)104-56(33-46-20-26-49(113)27-21-46)72(123)107-65(43(6)9-3)78(129)95-36-62(116)98-59(39-110)75(126)101-53(15-12-30-92-81(88)89)68(119)103-55(32-45-18-24-48(112)25-19-45)71(122)106-64(42(5)8-2)77(128)93-34-60(114)96-57(37-108)73(124)99-51(66(83)117)13-10-28-90-79(84)85/h16-27,41-43,50-59,63-65,108-113,130H,7-15,28-40,82H2,1-6H3,(H2,83,117)(H,93,128)(H,94,127)(H,95,129)(H,96,114)(H,97,115)(H,98,116)(H,99,124)(H,100,125)(H,101,126)(H,102,118)(H,103,119)(H,104,120)(H,105,121)(H,106,122)(H,107,123)(H4,84,85,90)(H4,86,87,91)(H4,88,89,92)/t41-,42-,43-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,63-,64-,65-/m0/s1 |

InChI-Schlüssel |

NYGUKCMZBVVHAD-XRUGSSGGSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CS)N |

SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CS)N |

Kanonische SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CS)N |

Andere CAS-Nummern |

145194-33-8 |

Sequenz |

CYIGSRYIGSRYIGSR |

Synonyme |

C(YIGSR)3-NH2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

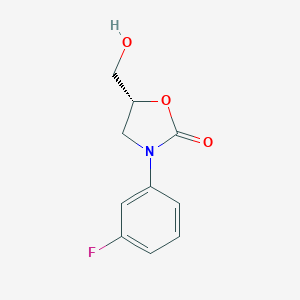

![2-[(2R,3S,6S)-6-ethoxy-3-hydroxy-3,6-dihydro-2H-pyran-2-yl]acetic Acid](/img/structure/B126843.png)

![Furo[2,3d]pyrimidine antifolate](/img/structure/B126868.png)